molecular formula C12H14BrNO B12095940 3-(4-Bromobenzoyl)piperidine

3-(4-Bromobenzoyl)piperidine

Cat. No.: B12095940
M. Wt: 268.15 g/mol
InChI Key: YNYIOASGWYJBKT-UHFFFAOYSA-N
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Description

3-(4-Bromobenzoyl)piperidine is an organic compound that belongs to the class of piperidine derivatives It features a piperidine ring substituted with a 4-bromobenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromobenzoyl)piperidine typically involves the reaction of piperidine with 4-bromobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromobenzoyl)piperidine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the 4-bromobenzoyl group can be substituted with other nucleophiles, such as amines or thiols.

    Reduction Reactions: The carbonyl group in the 4-bromobenzoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The piperidine ring can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used in the presence of a suitable solvent.

Major Products Formed

    Substitution Reactions: Products include various substituted piperidine derivatives depending on the nucleophile used.

    Reduction Reactions: The major product is the corresponding alcohol.

    Oxidation Reactions: The major product is the N-oxide derivative of the piperidine ring.

Scientific Research Applications

3-(4-Bromobenzoyl)piperidine has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

    Industrial Applications: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Bromobenzoyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzoyl group can form hydrogen bonds and hydrophobic interactions with the target, while the piperidine ring can enhance binding affinity through its conformational flexibility. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Bromobenzoylpiperidine: Similar structure but lacks the 3-position substitution on the piperidine ring.

    3-(4-Chlorobenzoyl)piperidine: Similar structure with a chlorine atom instead of a bromine atom.

    3-(4-Methylbenzoyl)piperidine: Similar structure with a methyl group instead of a bromine atom.

Uniqueness

3-(4-Bromobenzoyl)piperidine is unique due to the presence of the bromine atom, which can participate in specific interactions, such as halogen bonding, that are not possible with other substituents. This can lead to distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C12H14BrNO

Molecular Weight

268.15 g/mol

IUPAC Name

(4-bromophenyl)-piperidin-3-ylmethanone

InChI

InChI=1S/C12H14BrNO/c13-11-5-3-9(4-6-11)12(15)10-2-1-7-14-8-10/h3-6,10,14H,1-2,7-8H2

InChI Key

YNYIOASGWYJBKT-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)C(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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